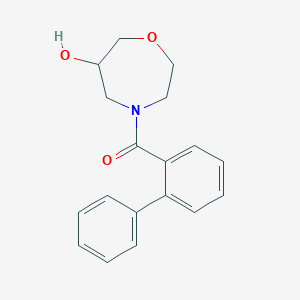

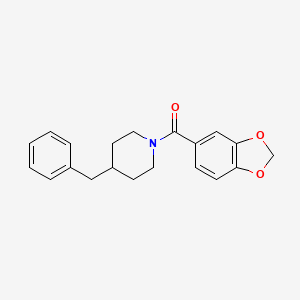

![molecular formula C16H28N6O2S B5553016 N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)

N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide and related compounds often involves multi-step reactions, including nucleophilic substitution and coupling reactions. A notable method includes the coupling of pyrimidinyl derivatives with piperazine or its analogs to obtain the desired sulfonamide compounds. For instance, derivatives synthesized through reactions involving arylamine substitution and further coupling with sulfonamide groups have shown significant antimicrobial activity, indicating a successful synthesis approach for bioactive compounds (Desai, Makwana, & Senta, 2016).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectral analysis, reveals the presence of multiple functional groups, including the piperazine and pyrimidinyl moieties. These structures have been elucidated through detailed spectral analysis, confirming the presence of the intended sulfonamide linkage and the heterocyclic rings, which are crucial for their biological activity (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide derivatives encompasses various reactions, including those with nucleophilic agents leading to the formation of dialkylamino derivatives. This versatility in chemical reactions underscores the compound's utility in synthesizing a wide range of pharmacologically active derivatives (Makarov, Sedov, Nemeryuk, & Safonova, 1994).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure. The crystal and molecular structures have been analyzed through X-ray crystallography, providing insights into the compounds' conformation and intermolecular interactions, which are essential for understanding their physical characteristics and reactivity (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with different nucleophilic agents, have been extensively studied. These compounds exhibit a range of activities, from antimicrobial to potential anticancer properties, attributed to their chemical structure and the presence of specific functional groups. The exploration of their chemical properties has led to the identification of compounds with promising pharmacological activities (Desai, Makwana, & Senta, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and properties of related piperazine derivatives, highlighting methods for creating compounds with potential pharmacological activities. For instance, investigations on the synthesis of N-phenyl derivatives of certain hydropyridopyridazines revealed compounds with pharmacological potential, emphasizing the role of piperidine and piperazine derivatives in medicinal chemistry H. Śladowska et al., 1998. Similarly, the synthesis of polyamides containing theophylline and thymine utilized piperazine, showing the versatility of piperazine derivatives in polymer chemistry M. Hattori & M. Kinoshita, 1979.

Antimicrobial and Antiproliferative Applications

A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated antiproliferative activity against human cancer cell lines, suggesting potential applications in cancer therapy L. Mallesha et al., 2012. Another study focused on the synthesis and antimicrobial activity of novel benzenesulfonamides incorporating triazine and piperazine moieties, highlighting their effectiveness against various microbial strains N. Desai et al., 2016.

Corrosion Inhibition

Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives for predicting their efficiencies as corrosion inhibitors on iron surfaces. This research demonstrates the potential of such compounds in industrial applications, particularly in preventing metal corrosion S. Kaya et al., 2016.

Antioxidant Properties

Compounds with antioxidant properties are crucial in the treatment of age-related diseases. A study demonstrated that analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups exhibited protective effects against cell damage induced by oxidative stress, suggesting their potential in treating diseases such as Alzheimer's and macular degeneration Hongxiao Jin et al., 2010.

properties

IUPAC Name |

N,N-dimethyl-4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O2S/c1-14-13-15(20-7-5-4-6-8-20)18-16(17-14)21-9-11-22(12-10-21)25(23,24)19(2)3/h13H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIBXSQGHFVFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)N(C)C)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

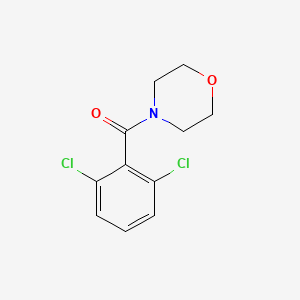

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

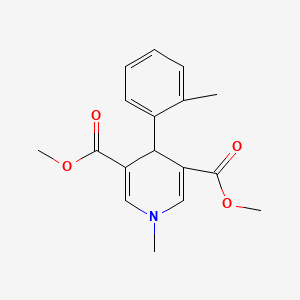

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)

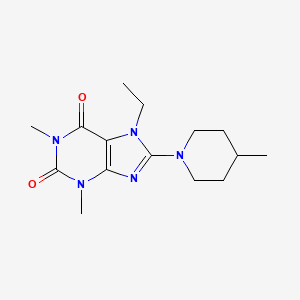

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)